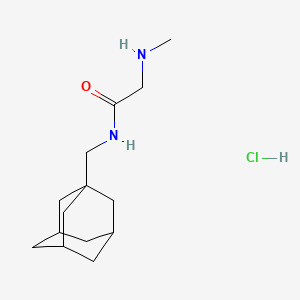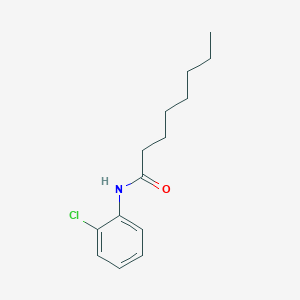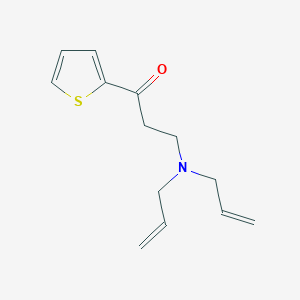
N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide hydrochloride, also known as memantine hydrochloride, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used for the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine hydrochloride has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
Memantine hydrochloride acts as a non-competitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide hydrochloride hydrochloride prevents the excessive influx of calcium ions into neurons, which can lead to cell death and neurodegeneration.
Biochemical and Physiological Effects:
Memantine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. Memantine hydrochloride has also been shown to increase the activity of antioxidant enzymes, which protect neurons from oxidative stress. Additionally, this compound hydrochloride has been shown to reduce inflammation and to modulate the activity of neurotransmitters such as glutamate and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide hydrochloride hydrochloride in lab experiments include its well-studied mechanism of action, its neuroprotective effects, and its ability to modulate neurotransmitter activity. However, there are also limitations to its use. Memantine hydrochloride can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Direcciones Futuras
There are many potential future directions for research on N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide hydrochloride hydrochloride. One area of interest is the development of new drugs that target the NMDA receptor, using this compound hydrochloride as a starting point. Another area of interest is the use of this compound hydrochloride in combination with other drugs for the treatment of neurodegenerative disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound hydrochloride, and to develop new applications for this promising drug.
Métodos De Síntesis
Memantine hydrochloride is synthesized by reacting 1-adamantylamine with methylamine in the presence of a reducing agent. The resulting product is then treated with glycine to form N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide, which is subsequently converted to N~1~-(1-adamantylmethyl)-N~2~-methylglycinamide hydrochloride hydrochloride by reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
Memantine hydrochloride has been used extensively in scientific research to study the NMDA receptor and its role in neurodegenerative disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Memantine hydrochloride has also been used in studies of synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-2-(methylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O.ClH/c1-15-8-13(17)16-9-14-5-10-2-11(6-14)4-12(3-10)7-14;/h10-12,15H,2-9H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOCXUVFXNAKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4921010.png)
![2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4921018.png)
![6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B4921026.png)
![1-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4921033.png)
![methyl 4-{[(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4921039.png)

![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)
![3-fluoro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B4921076.png)
![6-{[2-(3-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4921086.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4921098.png)

![2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
